![molecular formula C16H23N3O2 B2603812 rac-N-[(1R,3S)-3-(cyanomethyl)cyclopentyl]-1-(prop-2-enoyl)piperidine-4-carboxamide CAS No. 2361723-88-6](/img/structure/B2603812.png)
rac-N-[(1R,3S)-3-(cyanomethyl)cyclopentyl]-1-(prop-2-enoyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-N-[(1R,3S)-3-(cyanomethyl)cyclopentyl]-1-(prop-2-enoyl)piperidine-4-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a prop-2-enoyl group and a cyanomethyl group attached to a cyclopentyl ring. The stereochemistry of the compound is indicated by the (1R,3S) configuration, which refers to the spatial arrangement of the substituents around the cyclopentyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-N-[(1R,3S)-3-(cyanomethyl)cyclopentyl]-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the cyclopentyl ring: The cyclopentyl ring can be synthesized through a series of cyclization reactions, starting from a suitable linear precursor.
Introduction of the cyanomethyl group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a cyanomethylating agent.
Formation of the piperidine ring: The piperidine ring can be constructed through a cyclization reaction involving a suitable amine precursor.
Attachment of the prop-2-enoyl group: The prop-2-enoyl group can be introduced via an acylation reaction using acryloyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
rac-N-[(1R,3S)-3-(cyanomethyl)cyclopentyl]-1-(prop-2-enoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic properties.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of rac-N-[(1R,3S)-3-(cyanomethyl)cyclopentyl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
rac-N-[(1R,3S)-3-(cyanomethyl)cyclopentyl]-1-(prop-2-enoyl)piperidine-4-carboxamide can be compared with similar compounds, such as:
rac-tert-butyl N-[(1R,3S)-3-(cyanomethyl)cyclopentyl]carbamate: This compound features a similar cyclopentyl ring with a cyanomethyl group but differs in the nature of the substituents on the piperidine ring.
rac-N-[(1R,3S)-3-[(hydrazinecarbonyl)methyl]cyclopentyl]acetamide: This compound has a hydrazinecarbonyl group instead of the prop-2-enoyl group.
The uniqueness of this compound lies in its specific combination of substituents and stereochemistry, which may confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-[(1R,3S)-3-(cyanomethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-2-15(20)19-9-6-13(7-10-19)16(21)18-14-4-3-12(11-14)5-8-17/h2,12-14H,1,3-7,9-11H2,(H,18,21)/t12-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGPLWMSELNESF-TZMCWYRMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NC2CCC(C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N[C@@H]2CC[C@@H](C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-benzyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2603731.png)
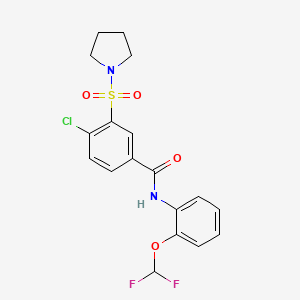
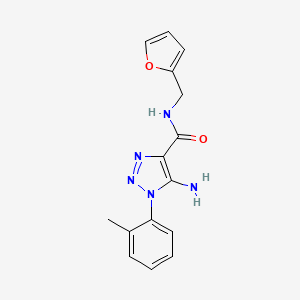
![1-(Benzo[b]thiophen-3-yl)ethan-1-amine hydrochloride](/img/structure/B2603734.png)
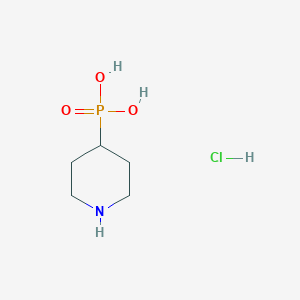
![[(3-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2603740.png)
![N-(1,3-benzothiazol-2-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2603741.png)
![3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2603742.png)
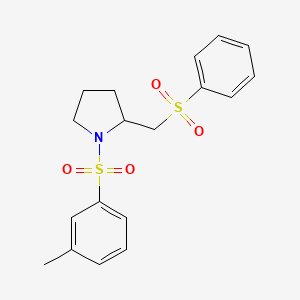
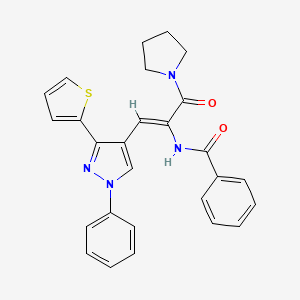
![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanamide](/img/structure/B2603745.png)
![5-ethyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2603747.png)
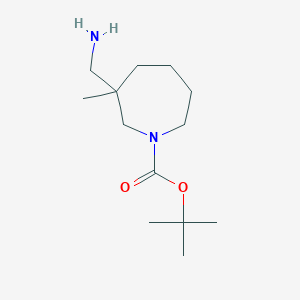
![1-Cyclopropyl-4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2603750.png)
